2,4-Dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
2,4-Dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with bromine and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves the sulfonation of 2,4-dimethylphenyl with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by bromination using bromine or a brominating agent like N-bromosuccinimide. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and sulfonate groups can participate in further substitution reactions.
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The methyl groups can be oxidized to carboxylic acids or reduced to alkanes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Products: Various substituted aromatic compounds depending on the reagent used.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alkanes or alcohols.
Scientific Research Applications
2,4-Dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, while the bromine and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbromobenzene: Similar structure but lacks the sulfonate group.
1,4-Dibromo-2,5-dimethylbenzene: Contains two bromine atoms and two methyl groups but lacks the sulfonate group.
1,2-Dibromo-4,5-dimethylbenzene: Similar bromine and methyl substitution pattern but different positions on the benzene ring.
Uniqueness
The presence of both bromine and sulfonate groups in 2,4-Dimethylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate makes it unique compared to its analogs.
Properties
IUPAC Name |
(2,4-dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3S/c1-10-5-6-15(12(3)7-10)20-21(18,19)16-9-14(17)11(2)8-13(16)4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTMBGFHDRHXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2C)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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